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For Researchers, Scientists, and Drug Development Professionals

Introduction
MS402 is a novel, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK),

a key signaling molecule in B cells and myeloid cells. Dysregulation of BTK signaling has been

implicated in the pathogenesis of multiple sclerosis (MS). By inhibiting BTK, MS402 is

hypothesized to ameliorate neuroinflammation and disease progression in MS. These

application notes provide a comprehensive overview of the recommended dosage and

protocols for in vivo studies of MS402 using the experimental autoimmune encephalomyelitis

(EAE) mouse model, a widely used preclinical model of MS.

Mechanism of Action: BTK Signaling Inhibition
Bruton's tyrosine kinase is a critical component of the B cell receptor (BCR) and Fc receptor

(FcR) signaling pathways. In the context of multiple sclerosis, activation of these pathways in B

cells and myeloid cells (such as macrophages and microglia) contributes to autoantibody

production, antigen presentation, and the release of pro-inflammatory cytokines, leading to

demyelination and neurodegeneration. MS402 covalently binds to a cysteine residue in the

active site of BTK, irreversibly inhibiting its kinase activity. This blockade is expected to reduce

the pathogenic activity of B cells and myeloid cells within the central nervous system (CNS).
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Figure 1. Simplified BTK signaling pathway and the inhibitory action of MS402.
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Recommended Dosages for In Vivo Studies
The following table summarizes recommended starting dosages for MS402 in EAE mouse

models, based on preclinical data from structurally similar BTK inhibitors. Dose-response

studies are recommended to determine the optimal dose for specific experimental conditions.

Animal Model
Route of

Administration
Dosage Range Frequency Vehicle

C57BL/6 Mice

(MOG35-55

EAE)

Oral Gavage 10 - 50 mg/kg
Once or twice

daily

0.5%

Methylcellulose

& 0.2% Tween

80 in water

SJL/J Mice

(PLP139-151

EAE)

Oral Gavage 10 - 50 mg/kg
Once or twice

daily

0.5%

Methylcellulose

& 0.2% Tween

80 in water

Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
Induction in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin

Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

Materials:

Female C57BL/6 mice, 8-12 weeks old

MOG35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS)
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Isoflurane anesthetic

Procedure:

Preparation of MOG35-55/CFA Emulsion: On the day of immunization (Day 0), prepare an

emulsion of MOG35-55 in CFA. A final concentration of 2 mg/mL MOG35-55 in a 1:1

emulsion with CFA is recommended.

Immunization: Anesthetize mice with isoflurane. Subcutaneously inject 100 µL of the

MOG35-55/CFA emulsion at two sites on the flank (total volume of 200 µL per mouse).

Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of

sterile PBS on Day 0 and again on Day 2 post-immunization.[1]

Monitoring: Monitor mice daily for clinical signs of EAE and body weight changes.
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Figure 2. Workflow for EAE induction in C57BL/6 mice.

Clinical Scoring of EAE
Clinical signs of EAE are typically scored on a 0-5 scale.

Score Clinical Signs

0 No clinical signs

1 Limp tail

2 Hind limb weakness

3 Complete hind limb paralysis

4 Hind limb and forelimb paralysis

5 Moribund or dead

Half points can be used for intermediate signs.

Preparation and Administration of MS402
Materials:

MS402 powder

Vehicle: 0.5% Methylcellulose and 0.2% Tween 80 in sterile water

Oral gavage needles

Procedure:

Preparation of Dosing Solution: Prepare a homogenous suspension of MS402 in the vehicle.

For a 10 mg/kg dose in a 20g mouse receiving 200 µL, the concentration would be 1 mg/mL.

Vortex thoroughly before each use.

Administration: Administer the prepared MS402 suspension via oral gavage. The volume of

administration should be based on the most recent body weight of the mouse (e.g., 10

mL/kg).
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Dosing Regimen:

Prophylactic: Begin daily administration of MS402 on the day of immunization (Day 0) and

continue throughout the study.

Therapeutic: Begin daily administration of MS402 upon the onset of clinical signs (e.g.,

clinical score of 1) and continue for a defined period.[2]

Endpoint Analysis
At the conclusion of the study, various tissues can be collected for analysis.

a) Histopathology:

Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

Collect spinal cords and brains.

Post-fix tissues in 4% PFA overnight.

Process tissues for paraffin embedding or cryosectioning.

Stain sections with Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for

immune cell infiltration).

b) Flow Cytometry of CNS-Infiltrating Immune Cells:

Perfuse mice with PBS.

Isolate brains and spinal cords.

Mechanically and enzymatically digest the tissue to create a single-cell suspension.

Isolate mononuclear cells using a Percoll gradient.

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45,

CD4, CD8, B220, CD11b).

Analyze by flow cytometry.
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c) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

Collect blood samples at various time points after MS402 administration.

Isolate plasma and tissues (e.g., spleen, brain).

Analyze MS402 concentrations using LC-MS/MS.

For PD analysis, assess BTK occupancy in splenocytes or peripheral blood mononuclear

cells (PBMCs) using a fluorescently labeled probe that binds to the active site of BTK.

Data Presentation
All quantitative data should be summarized in a clear and structured format. Below is an

example of how to present clinical score data.

Table 3: Effect of MS402 on EAE Clinical Score

Treatment

Group
N

Mean Day of

Onset

Mean Peak

Score

Cumulative

Score

Vehicle 10 11.2 ± 0.8 3.2 ± 0.3 45.6 ± 5.1

MS402 (10

mg/kg)
10 14.5 ± 1.1 2.1 ± 0.2 28.3 ± 3.5

MS402 (30

mg/kg)
10 16.8 ± 1.3 1.5 ± 0.1 15.7 ± 2.8**

Data are

presented as

mean ± SEM. *p

< 0.05, *p < 0.01

compared to

vehicle.

Conclusion
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These application notes provide a framework for the in vivo evaluation of MS402 in the EAE

model of multiple sclerosis. The provided dosages and protocols are based on established

methodologies for similar compounds and should be adapted and optimized for specific

experimental goals. Careful monitoring and comprehensive endpoint analysis are crucial for a

thorough assessment of the therapeutic potential of MS402.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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